molecular formula C8H22N2Si B14703194 N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine CAS No. 20493-87-2

N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine

Cat. No.: B14703194
CAS No.: 20493-87-2
M. Wt: 174.36 g/mol
InChI Key: DTIFFOYIBPJUET-UHFFFAOYSA-N
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Description

N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine is a versatile organosilicon compound with the molecular formula C8H22N2O3Si. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-(Trimethoxysilyl)propylamine with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

(CH3O)3Si(CH2)3NH2+H2NCH2CH2NH2(CH3O)3Si(CH2)3NHCH2CH2NH2(CH_3O)_3Si(CH_2)_3NH_2 + H_2NCH_2CH_2NH_2 \rightarrow (CH_3O)_3Si(CH_2)_3NHCH_2CH_2NH_2 (CH3​O)3​Si(CH2​)3​NH2​+H2​NCH2​CH2​NH2​→(CH3​O)3​Si(CH2​)3​NHCH2​CH2​NH2​

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The trimethoxysilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of silanol and other silicon-containing oxides.

    Reduction: Formation of ethylenediamine derivatives.

    Substitution: Formation of substituted silanes with different functional groups.

Scientific Research Applications

N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine involves its ability to form strong covalent bonds with both organic and inorganic materials. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This enhances the adhesion and compatibility of materials, making it an effective coupling agent .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Trimethoxysilyl)propyl]ethylenediamine
  • 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane
  • N-[2-(Aminoethyl)-3-(trimethoxysilyl)propyl]ethane-1,2-diamine

Uniqueness

N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine is unique due to its specific structure, which provides a balance of reactivity and stability. Its trimethoxysilyl group allows for versatile chemical modifications, while the ethylenediamine backbone provides flexibility and compatibility with various substrates .

This compound’s ability to enhance adhesion and compatibility between different materials makes it a valuable tool in both scientific research and industrial applications.

Properties

CAS No.

20493-87-2

Molecular Formula

C8H22N2Si

Molecular Weight

174.36 g/mol

IUPAC Name

N'-(3-trimethylsilylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C8H22N2Si/c1-11(2,3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3

InChI Key

DTIFFOYIBPJUET-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCNCCN

Origin of Product

United States

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